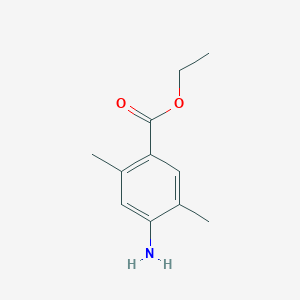
Ethyl 4-amino-2,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2,5-dimethylbenzoate is an organic compound belonging to the class of benzoic acid esters. It is characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to the benzene ring, along with an ethyl ester group (-COOCH2CH3). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,5-dimethylbenzoic acid.
Esterification Reaction: The carboxylic acid group of 2,5-dimethylbenzoic acid is converted to an ester by reacting with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Amination Reaction: The resulting ethyl 2,5-dimethylbenzoate undergoes nitration to introduce the amino group at the 4-position. This is achieved by treating the compound with nitric acid and sulfuric acid, followed by reduction of the nitro group to an amino group using reducing agents like iron and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.
Reduction: The compound can be reduced to form different reduced derivatives, including amines and alcohols.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different substituted benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Substitution reactions typically require strong electrophiles or nucleophiles, along with suitable solvents and catalysts.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
Ethyl 4-amino-2,5-dimethylbenzoate has diverse applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-amino-2,5-dimethylbenzoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2,4-dimethylbenzoate
Ethyl 3,4-dimethylbenzoate
Ethyl 2,5-dimethylbenzoate
Properties
CAS No. |
91246-69-4 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 4-amino-2,5-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-8(3)10(12)6-7(9)2/h5-6H,4,12H2,1-3H3 |
InChI Key |
YBHGNKLBMSXLEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)



![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)

![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
![Spiro[2.4]heptan-4-ylmethanamine](/img/structure/B15316953.png)




![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)

